molecular formula C26H25NO4 B2614953 8-((benzyl(methyl)amino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one CAS No. 848867-80-1

8-((benzyl(methyl)amino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one

Cat. No.: B2614953
CAS No.: 848867-80-1
M. Wt: 415.489
InChI Key: UKCFNDDTBVRUEQ-UHFFFAOYSA-N
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Description

8-((benzyl(methyl)amino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by its unique structure, which includes a benzyl(methyl)amino group, a hydroxy group, a methoxyphenyl group, and a chromen-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((benzyl(methyl)amino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-4-one core.

    Introduction of the Hydroxy Group: The hydroxy group at position 7 can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.

    Attachment of the Benzyl(methyl)amino Group: This step involves the nucleophilic substitution reaction where a benzyl(methyl)amine is introduced to the chromen-4-one core.

    Addition of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions using methoxybenzene derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

8-((benzyl(methyl)amino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.

    Substitution: The benzyl(methyl)amino group can participate in nucleophilic substitution reactions.

    Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Benzyl(methyl)amine, methoxybenzene derivatives.

    Coupling Reactions: Palladium catalysts, boronic acids.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives.

    Coupling Reactions: Biaryl derivatives.

Scientific Research Applications

8-((benzyl(methyl)amino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 8-((benzyl(methyl)amino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The benzyl(methyl)amino group can interact with enzymes and receptors, modulating their function. The chromen-4-one core can undergo redox reactions, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one: Lacks the benzyl(methyl)amino group.

    8-((benzyl(methyl)amino)methyl)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one: Lacks the hydroxy group.

    8-((benzyl(methyl)amino)methyl)-7-hydroxy-2-methyl-4H-chromen-4-one: Lacks the methoxyphenyl group.

Uniqueness

The presence of all these functional groups in 8-((benzyl(methyl)amino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one makes it unique, providing a combination of properties that can be exploited for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

8-[[benzyl(methyl)amino]methyl]-7-hydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c1-17-24(19-9-11-20(30-3)12-10-19)25(29)21-13-14-23(28)22(26(21)31-17)16-27(2)15-18-7-5-4-6-8-18/h4-14,28H,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCFNDDTBVRUEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN(C)CC3=CC=CC=C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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